4-Amino-1,2-dihydroisoquinolin-3(4H)-one is a heterocyclic organic compound that belongs to the isoquinoline family. It features an amino group at the fourth position and a dihydroisoquinolinone core, making it structurally unique. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry, where it is explored for its anti-inflammatory, anti-cancer, and antimicrobial properties .
The compound is classified as a nitrogen-containing heterocycle and is recognized for its structural significance in organic synthesis and drug development. Its chemical identifier is 209983-18-6, and it can be sourced from various chemical suppliers for research purposes.
The synthesis of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one typically involves several key steps:
The molecular structure of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one consists of a bicyclic system featuring a fused isoquinoline ring. The amino group at the fourth position significantly influences its reactivity and biological interactions.
The molecular formula is C_9H_10N_2O, with a molecular weight of 162.19 g/mol. The melting point typically ranges from 56°C to 58°C . Spectroscopic data such as Nuclear Magnetic Resonance (NMR) can provide insights into its structural features, confirming the presence of specific functional groups.
4-Amino-1,2-dihydroisoquinolin-3(4H)-one can participate in various chemical reactions:
The oxidation reactions often involve mild conditions and can yield products with significant pharmacological properties. For instance, using oxidizing agents like mCPBA can facilitate these transformations effectively .
The mechanism of action of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one primarily involves its interaction with specific biological targets such as enzymes and receptors. It may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The precise molecular interactions often depend on the structural characteristics imparted by the amino group at the fourth position .
Relevant analyses such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide additional characterization insights that confirm its identity and purity .
4-Amino-1,2-dihydroisoquinolin-3(4H)-one has diverse applications in scientific research:
This compound's unique structural features make it an important subject of study in both academic research and industrial applications.
The 1,2-dihydroisoquinolin-3(4H)-one scaffold represents a structurally distinct subclass within the broader isoquinoline alkaloid family. Characterized by a partially saturated bicyclic system, it features a fused benzene ring and a reduced pyridinone ring bearing an amide-like functionality. This scaffold serves as a privileged structure in medicinal chemistry due to its conformational rigidity and capacity for diverse substitutions, enabling targeted interactions with biological macromolecules. Unlike fully aromatic isoquinolines, the dihydroisoquinolinone core offers distinct electronic properties and reduced planarity, influencing solubility and binding kinetics. The 4-amino derivative specifically incorporates an exocyclic amine at the C4 position, significantly enhancing its hydrogen-bonding capacity and modulating its physicochemical profile for enhanced bioactivity [1] [5].
Systematically, 4-amino-1,2-dihydroisoquinolin-3(4H)-one follows IUPAC conventions where the parent heterocycle is numbered with nitrogen as position 1. The saturated bond between C1 and C2 defines the "dihydro" designation, while the carbonyl at C3 designates the "-one" suffix. The 4-amino group signifies the critical exocyclic amine substitution. This structure belongs to the 1,2-dihydro-3H-isoquinolin-3-one class, distinct from fully unsaturated isoquinolines (e.g., berberine) or tetrahydroisoquinolines (e.g., morphine precursors). Its bicyclic system classifies it as a fused heterocycle, combining a benzenoid ring (rings A) with a six-membered, partially unsaturated lactam ring (rings B) containing nitrogen.
Table 1: Core Structural Features of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one
Feature | Description | Biological/Chemical Implication |
---|---|---|
Bicyclic Core | Fused benzene and partially reduced pyridone | Provides rigidity and a planar binding surface |
C3 Carbonyl | Lactam functionality (amide-like) | Hydrogen-bond acceptor; potential metal chelation site |
C4 Amino Group | Exocyclic primary amine (-NH₂) | Hydrogen-bond donor/acceptor; crucial for salt formation & target interaction |
C1-C2 Single Bond | Saturation point | Reduces planarity vs. isoquinoline; influences solubility |
Aromatic Ring (A) | Substitution sites (C5-C8) | Modulates electronic properties, lipophilicity, and specific target binding |
Isoquinoline alkaloids constitute a vast and pharmacologically critical class of natural products. Over 250 novel isoquinoline alkaloids were identified between 2019-2023 alone, exhibiting diverse activities: antitumor, antibacterial, cardioprotective, anti-inflammatory, and neuroprotective effects [1]. Derivatives of the dihydroisoquinolinone scaffold, particularly the 4-amino variant, leverage this inherent bioactivity while offering synthetic versatility for optimization.
The 4-amino-1,2-dihydroisoquinolin-3(4H)-one scaffold demonstrates significant potential in oncology and anti-infective drug discovery:
Table 2: Bioactivity Profile of Representative Dihydroisoquinolin-3(4H)-one Derivatives
Derivative Class/Example | Key Biological Activity | Potency (IC₅₀/ED₅₀/Inhibition Rate) | Proposed Mechanism/Target |
---|---|---|---|
Cu(II) Complexes (e.g., 71, 72) [5] | Cytotoxic (A549 Lung Cancer) | 3.05 ± 0.3 μM, 6.04 ± 0.5 μM | ROS generation, Apoptosis/Autophagy induction |
Rh(III) Complex (75) [5] | Cytotoxic (T-24 Bladder Carcinoma) | Lower than Cisplatin | S-phase arrest, Mitochondrial apoptosis |
Amides (6a-o) [2] | Antibacterial (e.g., S. aureus, P. aeruginosa) | Variable (Structure-dependent) | Membrane disruption / Enzyme inhibition |
Dual Inhibitor 3d [6] | AChE Inhibition / BACE-1 Inhibition | 1.2 nM (AChE) / 1.8 µM (BACE-1) | Dual binding to Catalytic Sites (AChE & BACE-1) |
Piperlongumine Analogues [4] | Cytotoxic (Various Cancer Lines) | Variable (Screening stage) | ROS elevation, Selective cancer cell toxicity |
The scaffold's ability to target key enzymes in neurodegeneration is particularly promising:
The synthesis of the dihydroisoquinolin-3(4H)-one core, particularly 4-amino derivatives, has evolved significantly, leveraging both classical and modern methodologies.
Early routes relied on intramolecular cyclizations of functionalized precursors:
Contemporary strategies prioritize efficiency, atom economy, and direct introduction of the 4-amino group:
Table 3: Key Synthetic Routes to 4-Amino-1,2-dihydroisoquinolin-3(4H)-one Derivatives
Synthetic Method | Key Starting Materials/Intermediates | Reaction Conditions | Key Advantages | Representative Yield |
---|---|---|---|---|
Sydnone Route [2] | Tetrahydroisoquinoline-3-carboxylic acid (1) → Sydnone 3 | Conc. HCl, Reflux; Then ArCOOH, Xylene, 140-145°C | Short, high-yielding, versatile for N-acylation | 91% (for 4); 86-94% (for 6a-o) |
Modified Bischler-Napieralski | N-Acyl-β-phenethylamines | POCl₃/P₂O₅, then Oxidation, Amination | Classical approach | Generally Low-Moderate |
Kabachnik-Fields/Cyclization [7] | Aldehyde/Ketone, Amine, H-phosphonite + Dihaloaryl | Variable (Acid/Base Catalysis) | Multicomponent strategy; Builds complexity rapidly | Moderate |
Metal-Catalyzed Coupling | Halogenated precursors | Pd/Cu catalysis, e.g., Buchwald-Hartwig Amination | Direct C-N bond formation for C4 amine | Requires specific Halogenation |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3